Phenylethynylmagnesium bromide

CAS No.: 6738-06-3

Cat. No.: VC3730405

Molecular Formula: C8H5BrMg

Molecular Weight: 205.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6738-06-3 |

|---|---|

| Molecular Formula | C8H5BrMg |

| Molecular Weight | 205.33 g/mol |

| IUPAC Name | magnesium;ethynylbenzene;bromide |

| Standard InChI | InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | JGPDOURHDDKDEZ-UHFFFAOYSA-M |

| SMILES | [C-]#CC1=CC=CC=C1.[Mg+2].[Br-] |

| Canonical SMILES | [C-]#CC1=CC=CC=C1.[Mg+2].[Br-] |

Introduction

Chemical Structure and Physical Properties

Molecular Composition and Structural Features

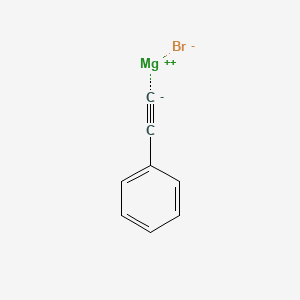

Phenylethynylmagnesium bromide consists of a phenylethynyl ligand (C₆H₅-C≡CH) bonded to a magnesium center, which is further coordinated to a bromide ion and solvent molecules. The structure is stabilized by the strong electron-withdrawing effect of the sp-hybridized ethynyl group, which polarizes the carbon-magnesium bond and enhances nucleophilic reactivity .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 6738-06-3 | |

| Molecular Formula | C₈H₅BrMg | |

| Molecular Weight | 205.34 g/mol | |

| Density | 1.018 g/mL at 25°C | |

| Boiling Point | 142.4°C at 760 mmHg | |

| Flash Point | -6°F |

The compound is typically supplied as a solution in tetrahydrofuran (THF) at concentrations ranging from 0.5 M to 1.0 M, ensuring stability and ease of handling .

Comparative Analysis with Phenylmagnesium Bromide

Phenylethynylmagnesium bromide differs from its phenyl counterpart (C₆H₅MgBr) in the nature of the organic ligand. The ethynyl group’s sp-hybridization and triple bond confer distinct electronic and steric properties:

-

Reactivity: The electron-withdrawing ethynyl group increases the electrophilicity of the magnesium center, potentially altering reaction pathways compared to phenylmagnesium bromide .

-

Solubility: Both reagents require aprotic solvents like THF or diethyl ether to stabilize the Mg center. Protic solvents (e.g., water, alcohols) react violently with Grignard reagents, liberating hydrocarbons .

Synthesis and Preparation

Phenylethynylmagnesium bromide is synthesized via the reaction of bromoethynylbenzene (C₆H₅-C≡C-Br) with magnesium metal. The process mirrors standard Grignard reagent preparation:

-

Activation: Magnesium turnings are activated with iodine or another halogen to initiate the reaction.

-

Solvent System: Anhydrous THF or diethyl ether is used to solvate the Mg center and prevent side reactions .

-

Workup: The solution is filtered to remove unreacted magnesium and stored under inert gas (e.g., nitrogen or argon) .

Commercial solutions are available from suppliers like Sigma-Aldrich, typically packaged in sealed ampoules or bottles to prevent exposure to air or moisture .

Reactivity and Functional Applications

Nucleophilic Addition Reactions

As a Grignard reagent, phenylethynylmagnesium bromide acts as a strong nucleophile, adding to electrophilic centers such as:

-

Carbonyl Compounds: Aldehydes, ketones, and esters react to form alcohol derivatives after protonation. For example, addition to benzaldehyde would yield 1-phenylprop-2-yn-1-ol.

-

Carbon Dioxide: Reaction with CO₂ produces acetylene carboxylic acids (e.g., phenylethynylacetic acid) upon acidic workup .

Table 2: GHS Hazard Statements

| Code | Description |

|---|---|

| H225 | Highly flammable liquid and vapor |

| H250 | Catches fire spontaneously in air |

| H314 | Causes severe skin burns and eye damage |

Applications in Organic Synthesis

Ethynyl-Functionalized Compounds

The reagent is valuable for synthesizing alkyne-containing molecules, which are precursors to:

-

Click Chemistry: Azides or nitriles can undergo cycloaddition with terminal alkynes to form triazoles or imines.

-

Polymer Chemistry: Ethynyl groups serve as reactive sites for polymer cross-linking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume